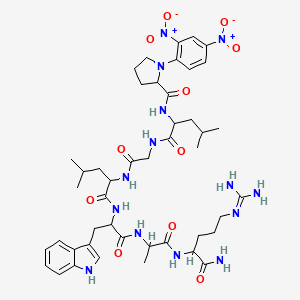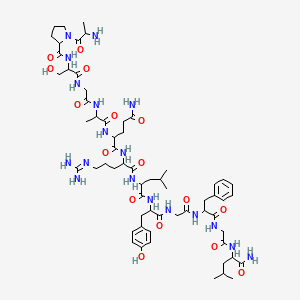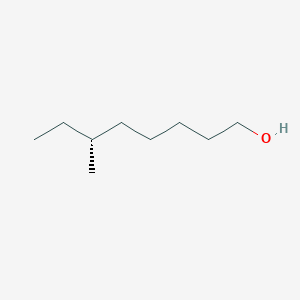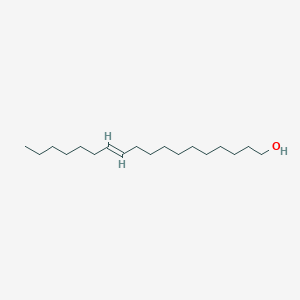
Eicosen-1-ol
Übersicht
Beschreibung
Eicosen-1-ol is a useful research compound. Its molecular formula is C20H40O and its molecular weight is 296.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Eicosen-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Eicosen-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pheromonal Component in Honey Bees
Eicosen-1-ol, specifically (Z)-11-eicosen-1-ol, is identified as a major volatile component secreted by the sting apparatus of worker honey bees. It acts as a pheromonal component, eliciting stinging responses when presented at hive entrances. This compound, combined with isopentyl acetate (another alarm pheromone), mirrors the activity of the natural pheromone from the sting. On stationary lures, (Z)-11-eicosen-1-ol enhances the effectiveness of isopentyl acetate (Pickett et al., 2004).
Role in Prey Recognition by European Beewolf
The compound also plays a role in the mating strategies of certain species, like the European beewolf. Females of this species, which hunt honeybees, use olfactory cues for prey recognition, and (Z)-11-eicosen-1-ol is a crucial component of this cue. This indicates that the compound may have evolved as a part of prey hunting and is now exploited in the male sex pheromone of the European beewolf, attracting more females (Herzner et al., 2005).
Altered Alarm Pheromones in Infected Honeybee Colonies
Research has shown a significant association between the presence of (Z)-11-eicosen-1-ol and Nosema ceranae infection in honeybee colonies. This increased presence of the compound could be a recognition mechanism for healthy bees to identify and respond to infected nestmates, impacting social harmony and colony health (Mayack et al., 2021).
Mimicry by Orchids for Pollination
The orchid Dendrobium sinense exploits (Z)-11-eicosen-1-ol to attract hornets for pollination. This compound, a major element in the alarm pheromones of honey bees, is produced by the flowers of this orchid. Hornets, which frequently capture honey bees, are attracted to the flowers mimicking the alarm pheromone, demonstrating an intriguing case of mimicry in plant-pollinator interactions (Brodmann et al., 2009).
Industrial Applications: Polymerization and Material Science
Eicosen-1-ol is involved in polymerization processes. For example, it's used in the polymerization of linear α-olefins like 1-eicosene, influencing the molecular weights and crystallization behaviors of resulting polymers. These applications are significant in material science and industrial chemistry (Henschke et al., 1998), (Walter et al., 2000).
In Rotator Phases and Surface Crystallization Studies
Studies on rotator phases and surface crystallization of α-eicosene, a related compound, have contributed to understanding the physical properties of materials, providing insights into surface tensiometry and X-ray scattering techniques (Gang et al., 1998).
Isolation from Natural Sources
1-Eicosene has been isolated from natural sources like Baphia nitida leaves, demonstrating its presence in diverse biological materials and potential for various applications (Ihenetu et al., 2020).
Synthesis and Use in Pheromone Research
(Z)-7-Eicosen-11-one and similar compounds, derived from eicosan-1-ol, have been synthesized for use as sex pheromones in agricultural pest control, highlighting the compound's role in applied entomology and pest management (Kang et al., 1983), (Lee et al., 1985).
Eigenschaften
IUPAC Name |
(E)-icos-1-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h19-21H,2-18H2,1H3/b20-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJQRYKUUGFHPV-FMQUCBEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC=CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC/C=C/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Eicosen-1-ol | |
CAS RN |
28061-39-4 | |
| Record name | Eicosen-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028061394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;phosphoric acid](/img/structure/B8262190.png)







